![molecular formula C26H19F3N4O2 B2985101 2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 931929-53-2](/img/structure/B2985101.png)

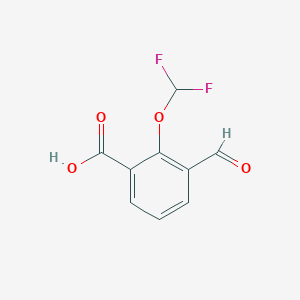

2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide” is also known as Vericiguat (BAY 1021189). It is an orally available soluble guanylate cyclase (sGC) stimulator that has entered phase-three trials for the once-daily treatment of chronic heart failure .

Synthesis Analysis

The synthesis of Vericiguat involves key steps such as the construction of the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C by condensation of the 5-amino-1H-pyrazole-3-carboxylate A with the aldehyde B and the construction of the pyrimidine-4,5,6-triamine derivative H through reaction of [(E)-phenyldiazenyl]malononitrile (G) with amidine F .Molecular Structure Analysis

The molecular structure of Vericiguat is complex, with multiple ring structures and fluorobenzyl groups. The compound contains a pyrazolo[4,3-c]quinolin-2-yl group and a 4-fluorobenzyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vericiguat include condensation and ring formation reactions. The [(E)-phenyldiazenyl]malononitrile (G) was generated in situ by reaction of phenyldiazonium chloride with malononitrile .Applications De Recherche Scientifique

Structural and Functional Insights

The molecule belongs to a class that includes various heterocyclic compounds, notably those featuring pyrazolo[3,4-c]quinoline moieties. These compounds are often explored for their biological activities, including antimicrobial, antitubercular, and anticancer properties.

Antitubercular Activity

Research on similar structural analogs, such as hexahydro-2H-pyrano[3,2-c]quinoline derivatives, has demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv strains. This suggests potential for the discussed compound in tuberculosis treatment research, emphasizing the importance of structural optimization for enhanced activity (Kantevari et al., 2011).

Anticancer Applications

Derivatives with quinoline and chitosan compositions have been synthesized as anticancer prodrugs, showcasing pH-sensitive drug release properties. This indicates the compound's possible application in designing targeted anticancer therapies with controlled release mechanisms, particularly for oral cancer chemotherapy (Tian et al., 2018).

Antimicrobial and Antifungal Activities

Compounds bearing the pyrazolo[3,4-c]quinoline scaffold have been investigated for their antimicrobial and antifungal activities. This underscores the potential for the discussed compound to serve as a basis for developing new antimicrobial agents, particularly those targeting resistant strains of bacteria and fungi (Yurttaş et al., 2020).

Molecular Target Identification for Tuberculosis

The identification of molecular targets for compounds within this class has been crucial for tuberculosis drug development. Studies have identified the cytochrome bc1 complex as a target, offering a pathway for overcoming multidrug-resistant tuberculosis (Subtil et al., 2017).

Mécanisme D'action

Orientations Futures

Vericiguat has entered phase-three trials for the once-daily treatment of chronic heart failure, indicating that it is at an advanced stage of development . Future research will likely focus on evaluating its efficacy and safety in larger patient populations, as well as exploring its potential uses in treating other conditions.

Propriétés

IUPAC Name |

2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O2/c27-18-7-5-16(6-8-18)12-30-24(34)15-33-26(35)21-14-32(13-17-3-1-2-4-22(17)29)23-10-9-19(28)11-20(23)25(21)31-33/h1-11,14H,12-13,15H2,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUMQQOGHSESNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=C2C=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)

![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)